ETHYL 4-(5-ACETYL-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXYLATE
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Overview
Description
ETHYL 4-(5-ACETYL-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(5-ACETYL-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(5-ACETYL-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines .
Scientific Research Applications
ETHYL 4-(5-ACETYL-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ETHYL 4-(5-ACETYL-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyrimidine derivatives, piperazine derivatives, and sulfanylidene-containing compounds. Examples include:
- ETHYL 4-(5-ACETYL-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXYLATE
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C20H24N4O3S |
---|---|
Molecular Weight |
400.5g/mol |
IUPAC Name |
ethyl 4-(5-acetyl-6-methyl-1-phenyl-2-sulfanylidenepyrimidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C20H24N4O3S/c1-4-27-20(26)23-12-10-22(11-13-23)18-17(15(3)25)14(2)24(19(28)21-18)16-8-6-5-7-9-16/h5-9H,4,10-13H2,1-3H3 |
InChI Key |
PISNNTJHQPYEJO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=S)N(C(=C2C(=O)C)C)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=S)N(C(=C2C(=O)C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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